molecular formula C22H46NO2P B14443138 2-(Dioctylphosphoryl)-N,N-diethylacetamide CAS No. 79391-55-2

2-(Dioctylphosphoryl)-N,N-diethylacetamide

Cat. No.: B14443138
CAS No.: 79391-55-2
M. Wt: 387.6 g/mol
InChI Key: RAHNFADJANGZRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Dioctylphosphoryl)-N,N-diethylacetamide is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a phosphoryl group attached to a diethylacetamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dioctylphosphoryl)-N,N-diethylacetamide typically involves the reaction of dioctylphosphoric acid with N,N-diethylacetamide under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the phosphoryl bond. Common reagents used in this synthesis include phosphorus oxychloride and triethylamine, which act as catalysts and dehydrating agents, respectively.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

2-(Dioctylphosphoryl)-N,N-diethylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphoryl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction produces phosphines.

Scientific Research Applications

2-(Dioctylphosphoryl)-N,N-diethylacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to interact with biological membranes.

    Industry: It is used in the formulation of specialty chemicals and as an additive in lubricants and surfactants.

Mechanism of Action

The mechanism of action of 2-(Dioctylphosphoryl)-N,N-diethylacetamide involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form strong bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cell membranes, altering their permeability and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dioctylphosphoryl)-N,N-dimethylacetamide
  • 2-(Dioctylphosphoryl)-N,N-diethylpropionamide
  • 2-(Dioctylphosphoryl)-N,N-diethylbutyramide

Uniqueness

2-(Dioctylphosphoryl)-N,N-diethylacetamide is unique due to its specific combination of a phosphoryl group with a diethylacetamide moiety. This structure imparts distinct chemical properties, such as enhanced solubility in organic solvents and the ability to form stable complexes with metal ions. These properties make it particularly useful in applications where other similar compounds may not perform as effectively.

Properties

CAS No.

79391-55-2

Molecular Formula

C22H46NO2P

Molecular Weight

387.6 g/mol

IUPAC Name

2-dioctylphosphoryl-N,N-diethylacetamide

InChI

InChI=1S/C22H46NO2P/c1-5-9-11-13-15-17-19-26(25,20-18-16-14-12-10-6-2)21-22(24)23(7-3)8-4/h5-21H2,1-4H3

InChI Key

RAHNFADJANGZRK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCP(=O)(CCCCCCCC)CC(=O)N(CC)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.